4-cis-Hydroxy Cilostazol-d5 is a deuterated derivative of Cilostazol, a phosphodiesterase III inhibitor primarily used in the treatment of intermittent claudication. This compound features a hydroxy group in the cis configuration, which alters its pharmacokinetic properties compared to its parent compound. The introduction of deuterium (d5) enhances its metabolic stability and can aid in pharmacological studies.
Cilostazol was originally developed and is marketed for its vasodilatory effects, particularly in patients with peripheral vascular disease. The specific compound 4-cis-Hydroxy Cilostazol-d5 is synthesized for research purposes, particularly to study the drug's mechanism and metabolic pathways.
4-cis-Hydroxy Cilostazol-d5 belongs to the class of small molecules known as phosphodiesterase inhibitors. Its chemical classification includes:
The synthesis of 4-cis-Hydroxy Cilostazol-d5 typically involves:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and isotopic labeling of the final product.
The molecular structure of 4-cis-Hydroxy Cilostazol-d5 can be represented as follows:
The structural features include:
4-cis-Hydroxy Cilostazol-d5 undergoes several chemical reactions typical for phosphodiesterase inhibitors, including:
Reactions can be monitored using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV detection, allowing for detailed kinetic studies.
4-cis-Hydroxy Cilostazol-d5 acts primarily by inhibiting phosphodiesterase III, which leads to increased levels of cyclic adenosine monophosphate (cAMP) within platelets and vascular smooth muscle cells. This results in:
Studies indicate that deuterated compounds may exhibit altered pharmacokinetics, potentially leading to prolonged action or enhanced efficacy due to reduced metabolic degradation.
Relevant data may include:
4-cis-Hydroxy Cilostazol-d5 is primarily utilized in research settings to:
This compound serves as a valuable tool in pharmacological research aimed at understanding vascular health and developing treatments for related conditions.
CAS No.: 24622-61-5
CAS No.: 142434-22-8
CAS No.: 16606-62-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5